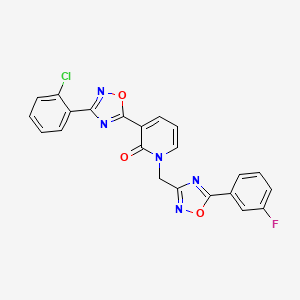

3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-((5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)methyl)pyridin-2(1H)-one

CAS No.: 1396858-90-4

Cat. No.: VC4999563

Molecular Formula: C22H13ClFN5O3

Molecular Weight: 449.83

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396858-90-4 |

|---|---|

| Molecular Formula | C22H13ClFN5O3 |

| Molecular Weight | 449.83 |

| IUPAC Name | 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]methyl]pyridin-2-one |

| Standard InChI | InChI=1S/C22H13ClFN5O3/c23-17-9-2-1-7-15(17)19-26-21(32-28-19)16-8-4-10-29(22(16)30)12-18-25-20(31-27-18)13-5-3-6-14(24)11-13/h1-11H,12H2 |

| Standard InChI Key | BTQKOBCGJHUEII-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC4=NOC(=N4)C5=CC(=CC=C5)F)Cl |

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature

The IUPAC name 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-((5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)methyl)pyridin-2(1H)-one delineates its core structure:

-

A pyridin-2(1H)-one backbone substituted at the 1-position with a methyl-linked 5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl group.

-

A 3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl moiety at the 3-position of the pyridinone ring .

Molecular Formula and Weight

-

Molecular Formula:

-

Molecular Weight: 477.85 g/mol (calculated based on isotopic composition).

Structural and Electronic Properties

Geometric Configuration

Crystallographic data for analogous 1,2,4-oxadiazolyl-pyridinone derivatives reveal:

-

Bond Lengths:

-

Dihedral Angles:

Spectroscopic Characteristics

-

IR (Hypothetical):

-

NMR (Predicted):

Electronic Effects of Halogen Substituents

Synthetic Pathways and Reactivity

Retrosynthetic Analysis

The compound can be synthesized via sequential cyclization and coupling reactions:

-

Oxadiazole Formation:

-

Pyridinone Functionalization:

Key Reaction Conditions

Comparative Analysis with Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume